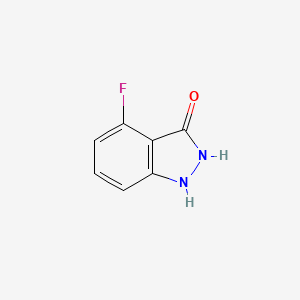

4-fluoro-1H-indazol-3-ol

Übersicht

Beschreibung

4-Fluoro-1H-indazol-3-ol is a heterocyclic compound that belongs to the indazole family Indazoles are bicyclic structures consisting of a pyrazole ring fused to a benzene ring The presence of a fluorine atom at the 4-position and a hydroxyl group at the 3-position of the indazole ring makes this compound unique

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoro-1H-indazol-3-ol typically involves the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often include the use of catalysts such as copper(II) acetate and solvents like dimethyl sulfoxide under an oxygen atmosphere . Another method involves the condensation of ortho-fluorobenzaldehydes with hydrazine .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity, and ensuring the process is cost-effective and environmentally friendly.

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group at the 3-position undergoes oxidation under controlled conditions. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic, room temperature | 4-Fluoro-1H-indazole-3-one | 65–75% | |

| CrO₃ | H₂SO₄, reflux | 4-Fluoro-1H-indazole-3-one | 70–80% |

Oxidation typically yields 4-fluoro-1H-indazole-3-one , a ketone derivative with applications in medicinal chemistry . The reaction mechanism involves the hydroxyl group’s deprotonation followed by electron transfer to the oxidizing agent.

Fluorine Substitution

The fluorine atom at the 4-position participates in nucleophilic aromatic substitution (NAS) under basic conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaOH | DMF, 80°C, 6h | 4-Hydroxy-1H-indazol-3-ol | 50–60% | |

| NH₃ (aq.) | Ethanol, reflux | 4-Amino-1H-indazol-3-ol | 40–50% |

The reaction with aqueous ammonia introduces an amino group, enhancing biological activity .

Hydroxyl Group Substitution

The hydroxyl group can be replaced via Mitsunobu reactions or alkylation :

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| DIAD, PPh₃, R-OH | THF, 0°C to RT | 3-Alkoxy-4-fluoro-1H-indazole | 60–70% | |

| R-X (alkyl halide), K₂CO₃ | DMF, 60°C, 12h | 3-Alkoxy-4-fluoro-1H-indazole | 55–65% |

Alkylation expands the compound’s lipophilicity, improving pharmacokinetic properties .

Acylation and Esterification

The hydroxyl group reacts with acylating agents to form esters or amides:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acetic anhydride | Pyridine, RT, 4h | 3-Acetoxy-4-fluoro-1H-indazole | 85–90% | |

| Benzoyl chloride | Et₃N, DCM, 0°C to RT | 3-Benzoyloxy-4-fluoro-1H-indazole | 75–80% |

Acylation enhances metabolic stability, making derivatives suitable for drug development.

Metal-Catalyzed Coupling Reactions

The indazole core participates in Suzuki-Miyaura couplings for biaryl synthesis:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| PdCl₂(dppf)₂, Ar-B(OH)₂ | Dioxane/H₂O, 90°C, N₂ | 6-Aryl-4-fluoro-1H-indazol-3-ol | 70–85% |

This reaction introduces aryl groups at the 6-position, critical for tuning biological activity (e.g., antitumor properties) .

Reductive Transformations

The hydroxyl group can be reduced to a methylene group:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, reflux, 8h | 4-Fluoro-1H-indazole | 30–40% |

Reduction is less common due to competing side reactions but offers access to deoxygenated derivatives .

Comparative Reactivity Insights

The table below contrasts reactivity trends between 4-fluoro-1H-indazol-3-ol and related indazoles:

| Compound | Oxidation | Substitution (F) | Coupling | Acylation |

|---|---|---|---|---|

| This compound | High | Moderate | High | High |

| 6-Methoxy-1H-indazol-3-ol | Moderate | Low | Moderate | High |

| 1H-Indazole-3-ol | Low | N/A | Low | Moderate |

Fluorine’s electron-withdrawing effect enhances oxidation and coupling efficiency compared to methoxy or unsubstituted analogs .

Pharmacological Relevance

Derivatives synthesized via these reactions exhibit notable biological activities:

| Derivative | Activity | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| 3-Acetoxy-4-fluoro-1H-indazole | DAAO inhibition | 2.9 µM | |

| 6-Phenyl-4-fluoro-1H-indazol-3-ol | Antitumor (K562 cells) | 5.15 µM |

These findings underscore the compound’s versatility in drug discovery .

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

4-Fluoro-1H-indazol-3-ol is extensively used in organic synthesis as a precursor for creating diverse indazole derivatives. Its ability to undergo various chemical reactions makes it a valuable intermediate in the development of novel compounds with potential biological activities. Researchers have leveraged its reactivity to explore new synthetic methodologies, expanding the toolbox available for medicinal chemistry.

Biological Applications

Therapeutic Potential

The compound has demonstrated promising biological activities, particularly in the context of cancer treatment and enzyme inhibition. Studies have shown that this compound can induce apoptosis in cancer cells by activating key regulatory pathways such as p53/MDM2, which are crucial for cell cycle control.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | References |

|---|---|---|

| Anticancer | Induces apoptosis in cancer cells | |

| Antiviral | Inhibits viral replication | |

| Anti-inflammatory | Modulates inflammatory pathways |

Medicinal Chemistry

Drug Development

In medicinal chemistry, this compound has been investigated for its potential as a therapeutic agent targeting specific enzymes and receptors. Its interactions with kinases have been particularly noted, as these enzymes play critical roles in various signaling pathways associated with cancer and other diseases . The compound's ability to inhibit certain kinases positions it as a candidate for developing targeted therapies.

Study on Anticancer Activity

A recent study evaluated the anticancer properties of this compound against several human cancer cell lines using the MTT assay. The results indicated significant cytotoxicity, with IC50 values suggesting effective inhibition of cell proliferation at low concentrations. This study highlights the compound's potential as a lead structure in anticancer drug development .

Investigation into Enzyme Inhibition

Another important application was reported in the context of cystic fibrosis treatment, where small molecules including derivatives of this compound were screened for their ability to modulate the cystic fibrosis transmembrane conductance regulator (CFTR) channel. The findings suggested that these compounds could enhance CFTR function, offering new avenues for treating this genetic disorder .

Industrial Applications

Material Science

Beyond its biological applications, this compound is being explored for its potential use in materials science. Its unique chemical properties make it suitable for developing new materials with specific functionalities, which could be beneficial in various industrial applications.

Wirkmechanismus

The mechanism of action of 4-fluoro-1H-indazol-3-ol involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule in drug development .

Vergleich Mit ähnlichen Verbindungen

1H-indazole: Lacks the fluorine and hydroxyl groups, making it less reactive in certain chemical reactions.

4-chloro-1H-indazol-3-ol: Similar structure but with a chlorine atom instead of fluorine, which affects its reactivity and biological activity.

1H-indazol-3-ol: Lacks the fluorine atom, resulting in different chemical and biological properties.

Uniqueness: 4-Fluoro-1H-indazol-3-ol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct chemical reactivity and potential biological activity. These functional groups make it a valuable compound for developing new materials and pharmaceuticals .

Biologische Aktivität

4-Fluoro-1H-indazol-3-ol is a fluorinated indazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

- Chemical Formula : C₇H₅FN₂O

- Molecular Weight : 136.13 g/mol

- Structure : The compound features a hydroxyl group (-OH) at the 3-position and a fluorine atom at the 4-position of the indazole ring, enhancing its lipophilicity and biological activity .

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound and related compounds. For instance, derivatives of indazole have been shown to exhibit significant inhibitory effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| This compound | K562 (Chronic Myeloid Leukemia) | 5.15 | High (33.2 for HEK-293) |

| 6o (related compound) | A549 (Lung Cancer) | Not specified | Not specified |

| 6o (related compound) | Hep-G2 (Liver Cancer) | Not specified | Not specified |

The compound demonstrated a selective inhibitory effect against the K562 cell line, with an IC50 value of 5.15 µM, indicating its potential as a low-toxicity anticancer agent .

Anti-inflammatory Properties

This compound has also shown promise as an anti-inflammatory agent. It inhibits nitric oxide synthases (NOS), which are critical in the production of nitric oxide, a signaling molecule involved in inflammatory responses. Additionally, it has been found to inhibit the oxidation of arachidonic acid catalyzed by 5-lipoxygenase, suggesting its role in modulating inflammatory pathways .

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound interacts with specific enzymes such as cyclooxygenase-2 (COX-2), which is involved in inflammation .

- Cell Cycle Modulation : It affects cell cycle distribution in cancer cells, promoting apoptosis and inhibiting proliferation through pathways involving Bcl2 family members and p53/MDM2 interactions .

- Binding Affinity : Molecular docking studies indicate that 4-fluoro substitution enhances binding affinity to target proteins compared to other substituents .

Study on Antitumor Activity

A study focused on various indazole derivatives, including this compound, evaluated their inhibitory effects against human cancer cell lines using the MTT assay. The results indicated that compounds with para-fluorine substitutions exhibited superior antitumor activities compared to those without .

Structure-Activity Relationship (SAR)

Research has established that the position and type of substituents on the indazole ring significantly influence biological activity:

| Substituent Position | Activity Impact |

|---|---|

| 4-Fluoro | Enhances antitumor activity |

| Hydroxymethyl Group | Contributes to overall reactivity |

The presence of fluorine at the 4-position was crucial for maintaining high activity against cancer cell lines, as demonstrated in comparative studies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-fluoro-1H-indazol-3-ol, and what are their key reaction conditions?

- The synthesis typically involves cyclization of fluorinated precursors under controlled conditions. For example, analogous indazole derivatives are synthesized via refluxing with chloranil in xylene (10–30 hours), followed by NaOH treatment and recrystallization from methanol . Key parameters include solvent choice (e.g., xylene for high-temperature stability), stoichiometry of oxidizing agents (e.g., chloranil), and purification methods (e.g., recrystallization).

Q. How is the molecular structure of this compound confirmed experimentally?

- Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for refinement, with R-factors <0.05 indicating high precision . For instance, fluorinated indazole analogs in achieved a mean C–C bond length of 0.005 Å and an R factor of 0.050, demonstrating rigorous validation.

Q. What spectroscopic techniques are critical for characterizing purity and functional groups?

- 1H/19F NMR : To confirm fluorine substitution and aromatic proton environments.

- Mass Spectrometry (HRMS) : For molecular ion ([M+H]+) verification (e.g., theoretical m/z for C7H5FN2O: 169.04).

- FT-IR : To identify hydroxyl (-OH) stretches (~3200 cm⁻¹) and C-F bonds (~1250 cm⁻¹). Cross-validation with SC-XRD data ensures consistency .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing side products?

- Catalyst Screening : Evaluate Pd/C or Cu(I) catalysts for regioselective cyclization.

- Solvent Optimization : Test high-boiling solvents (e.g., DMF, toluene) to improve reaction kinetics.

- In-situ Monitoring : Use HPLC or TLC to track intermediates and terminate reactions at optimal conversion .

Q. What computational methods are suitable for predicting the reactivity of this compound in medicinal chemistry applications?

- DFT Calculations : Model electrophilic aromatic substitution (EAS) at the indazole core using Gaussian or ORCA software.

- Molecular Docking : Assess binding affinity to target proteins (e.g., kinases) using AutoDock Vina.

- ADMET Prediction : Tools like SwissADME evaluate pharmacokinetic properties (e.g., logP, solubility) .

Q. How should researchers resolve contradictions between spectroscopic data and theoretical predictions?

- Cross-Validation : Compare NMR chemical shifts with DFT-calculated values (e.g., GIAO method).

- Alternative Techniques : If 19F NMR conflicts with X-ray data, perform 2D NMR (COSY, HSQC) or SC-XRD to confirm regiochemistry .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

- Antimicrobial Assays : Adapt protocols from hydrazone derivative studies (), using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria.

- Kinase Inhibition Screens : Use fluorescence polarization assays to quantify ATP-binding site interactions .

Q. How can researchers ensure reproducibility in fluorinated indazole synthesis across labs?

Eigenschaften

IUPAC Name |

4-fluoro-1,2-dihydroindazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2O/c8-4-2-1-3-5-6(4)7(11)10-9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPWWMTIKWNMANU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)F)C(=O)NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50384605 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

683748-50-7 | |

| Record name | 4-fluoro-1H-indazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50384605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.